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molecular formula C21H17N3O3 B8710401 2-amino-4-(3,4-dimethoxyphenyl)-4H-pyrano[3,2-h]quinoline-3-carbonitrile

2-amino-4-(3,4-dimethoxyphenyl)-4H-pyrano[3,2-h]quinoline-3-carbonitrile

Cat. No. B8710401
M. Wt: 359.4 g/mol
InChI Key: YMSVDEVETXMGSR-UHFFFAOYSA-N
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Patent
US05434160

Procedure details

A stirred suspension of 8-hydroxyquinoline (2.90 g) and 3,4-dimethoxy benzylidenemalononitrile(4.28 g) in ethanol (15 ml) was treated with piperidine (1.70 g) and the suspension stirred at room temperature for one hour. This mixture was then heated at reflux for 90 minutes. The red solution was then allowed to cool to room temperature overnight. The precipitated orange solid was filtered off and washed with ethanol and ether and dried in vacuo at 60° C., yielding 2-amino-4-(3,4-dimethoxyphenyl)-4H-pyrano[3,2-h]quinoline-3-carbonitrile as a tan solid, m.p. 118°-120° C.
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
4.28 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[N:10]=[CH:9][CH:8]=[CH:7]2.[CH3:12][O:13][C:14]1[CH:15]=[C:16]([CH:23]=[CH:24][C:25]=1[O:26][CH3:27])[CH:17]=[C:18]([C:21]#[N:22])[C:19]#[N:20].N1CCCCC1>C(O)C>[NH2:22][C:21]1[O:1][C:2]2[C:11]3[N:10]=[CH:9][CH:8]=[CH:7][C:6]=3[CH:5]=[CH:4][C:3]=2[CH:17]([C:16]2[CH:23]=[CH:24][C:25]([O:26][CH3:27])=[C:14]([O:13][CH3:12])[CH:15]=2)[C:18]=1[C:19]#[N:20]

Inputs

Step One
Name
Quantity
2.9 g
Type
reactant
Smiles
OC=1C=CC=C2C=CC=NC12
Name
Quantity
4.28 g
Type
reactant
Smiles
COC=1C=C(C=C(C#N)C#N)C=CC1OC
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
1.7 g
Type
reactant
Smiles
N1CCCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the suspension stirred at room temperature for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
This mixture was then heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 90 minutes
Duration
90 min
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The precipitated orange solid was filtered off
WASH
Type
WASH
Details
washed with ethanol and ether
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 60° C.

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC1=C(C(C=2C=CC=3C=CC=NC3C2O1)C1=CC(=C(C=C1)OC)OC)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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